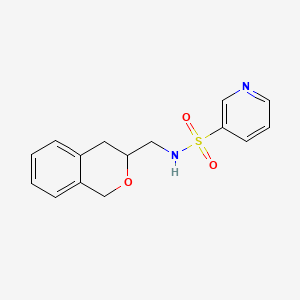

N-(isochroman-3-ylmethyl)pyridine-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

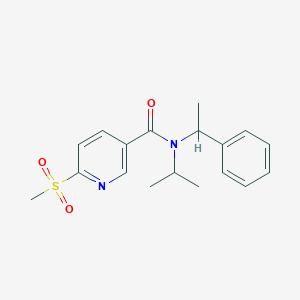

Synthesis Analysis

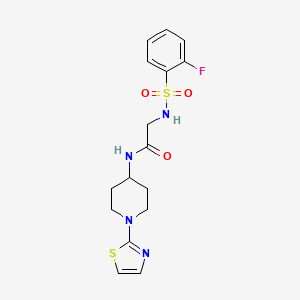

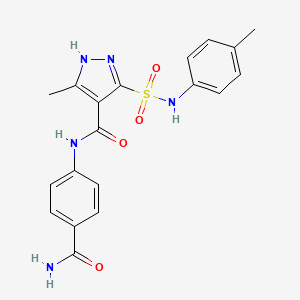

Sulfonamides can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine . A series of pyrazole-sulfonamide derivatives were designed and synthesized from 1- (4-aminophenyl)-4-benzoyl-5-phenyl- N - (5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1 H -pyrazole-3-carboxamide .Molecular Structure Analysis

In organic chemistry, the sulfonamide functional group is an organosulfur group with the structure R−S (=O)2−NR2. It consists of a sulfonyl group ( O=S=O) connected to an amine group ( −NH2 ) .Chemical Reactions Analysis

Sulfonamides can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine .Physical and Chemical Properties Analysis

The molecular weight of N-(isochroman-3-ylmethyl)pyridine-3-sulfonamide is 304.36.Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Properties

Sulfonamide compounds have been extensively studied for their synthetic utility and chemical properties. For instance, efficient one-pot synthesis methods have been developed for biphenyl sulfonamides, leveraging water-promoted, palladium-catalyzed, microwave-assisted reactions, indicating the versatility of sulfonamide compounds in synthetic chemistry (Zhiyou et al., 2015). This approach highlights the potential of N-(isochroman-3-ylmethyl)pyridine-3-sulfonamide in facilitating novel synthetic routes or enhancing existing methodologies.

Inhibition of Carbonic Anhydrase

Sulfonamide derivatives are well-known inhibitors of carbonic anhydrase, a critical enzyme for physiological processes such as pH regulation and CO2 transport. Research on positively charged sulfonamides targeting the tumor-associated isozyme IX of carbonic anhydrase has shown potent inhibitory activity, suggesting a role in cancer therapeutics (Casey et al., 2004). This implies that this compound could have applications in designing selective inhibitors for specific isozymes of carbonic anhydrase.

Antimicrobial and Antiproliferative Activity

Novel sulfonamide isoxazolo[5,4-b]pyridines have shown antimicrobial activity towards Pseudomonas aeruginosa and Escherichia coli, as well as antiproliferative activity against breast carcinoma cell lines (Poręba et al., 2015). These findings suggest the potential for this compound to act as a lead compound in the development of new antimicrobial and anticancer agents.

Molecular Docking and Biological Activity

Theoretical and experimental studies on sulfonamide derivatives, including molecular docking, MEP, HOMO/LUMO analysis, and biological activity against bacteria, indicate a broad spectrum of potential applications (Shafieyoon et al., 2019). These studies provide a foundation for understanding the interaction mechanisms of sulfonamide compounds with biological targets, potentially guiding the development of this compound as a therapeutic agent.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c18-21(19,15-6-3-7-16-10-15)17-9-14-8-12-4-1-2-5-13(12)11-20-14/h1-7,10,14,17H,8-9,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOVUEDJUVUGZPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC2=CC=CC=C21)CNS(=O)(=O)C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-Benzylpiperazin-1-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2388659.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2388660.png)

![3-(Benzylsulfanyl)-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2388661.png)

![(2Z)-2-(4-chlorophenyl)-3-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}acrylonitrile](/img/structure/B2388676.png)